1-Methyl-3-(propan-2-yl)piperazine

Purity Assurance Medicinal Chemistry Quality Control

1-Methyl-3-(propan-2-yl)piperazine (CAS 1248907-64-3) is a 1,3-disubstituted piperazine building block with a racemic isopropyl group at the 3-position and a methyl group at the 1-position. The distinct substitution pattern (logP 0.55–0.81, TPSA 15.27 Ų) offers steric/electronic differentiation from mono-substituted or 2-substituted piperazines, making it unsuitable for generic substitution. Supplied at ≥98% purity, it minimizes pre-synthetic purification and is stored at 2–8°C to ensure stability across extended research campaigns. Ideal for CNS lead optimization, chiral HPLC method development, and SAR library synthesis.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 1248907-64-3
Cat. No. B1489433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-(propan-2-yl)piperazine
CAS1248907-64-3
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCC(C)C1CN(CCN1)C
InChIInChI=1S/C8H18N2/c1-7(2)8-6-10(3)5-4-9-8/h7-9H,4-6H2,1-3H3
InChIKeyAWEMTXATTGFXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-(propan-2-yl)piperazine (CAS 1248907-64-3) – A Disubstituted Piperazine Scaffold for Medicinal Chemistry and Building Block Procurement


1-Methyl-3-(propan-2-yl)piperazine (CAS 1248907-64-3), also referred to as 3-isopropyl-1-methylpiperazine, is a disubstituted piperazine derivative with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . This compound features both an isopropyl group at the 3-position and a methyl group at the 1-position of the piperazine ring, distinguishing it from simpler mono-substituted piperazine analogs. It is primarily employed as a versatile small-molecule scaffold and building block in organic synthesis, particularly in the development of pharmaceutical intermediates and research compounds .

Why 1-Methyl-3-(propan-2-yl)piperazine Cannot Be Replaced by Generic Piperazine Analogs in Research Applications


Generic substitution of 1-methyl-3-(propan-2-yl)piperazine with simpler piperazine derivatives (e.g., unsubstituted piperazine, 1-isopropylpiperazine, or 2-isopropylpiperazine) is not feasible due to substantial differences in physicochemical properties and steric/electronic characteristics that govern molecular recognition, solubility, and synthetic accessibility. The specific 1,3-disubstitution pattern with both methyl and isopropyl groups yields a predicted logP of approximately 0.55–0.81 , markedly distinct from unsubstituted piperazine or mono-substituted variants. These calculated differences in lipophilicity, topological polar surface area (TPSA ≈ 15.27 Ų) , and molecular weight (142.24 vs. 128.22 for C7 mono-substituted analogs) directly influence the compound‘s behavior in structure-activity relationship (SAR) studies, pharmacokinetic property optimization, and compatibility with downstream synthetic transformations. Furthermore, the specific stereochemistry at the 3-position (racemic mixture under CAS 1248907-64-3) cannot be replicated by regioisomers such as 1-isopropyl-3-methyl-piperazine (CAS 26864-87-9), which differ in the precise positioning of substituents and may exhibit divergent binding affinities or metabolic stability profiles in biological systems .

Quantitative Differentiation Evidence: 1-Methyl-3-(propan-2-yl)piperazine Versus Closest Analogs


Commercial Purity Threshold: ≥98% Availability (ChemScene) Versus Standard 95% Industry Offerings for Piperazine Derivatives

While numerous vendors offer 1-methyl-3-(propan-2-yl)piperazine and its chiral derivatives at the typical industry standard purity of 95% , procurement from ChemScene (Cat. No. CS-0443176) provides the compound at a purity threshold of ≥98% . This higher purity specification reduces the potential for impurities that could confound SAR studies, lead to spurious biological activity readouts, or require additional purification steps prior to critical synthetic transformations. The specification is a direct vendor differentiation rather than an inherent property of the compound, but is material to procurement decisions for end-users seeking to minimize experimental variability.

Purity Assurance Medicinal Chemistry Quality Control

Predicted Boiling Point and Density Versus Regioisomeric and Mono-Substituted Piperazine Analogs

The predicted physicochemical properties of 1-methyl-3-(propan-2-yl)piperazine differ measurably from those of its closest analogs, which can inform solvent selection, distillation protocols, and chromatographic method development. The target compound has a predicted boiling point of 180.1 ± 8.0 °C and density of 0.858 ± 0.06 g/cm³ at 20 °C . In contrast, the regioisomer 1-isopropyl-3-methylpiperazine (CAS 26864-87-9) possesses identical molecular weight but a distinct substitution pattern, while the simpler mono-substituted analog 2-isopropylpiperazine (CAS 84468-53-1) exhibits a higher reported boiling point of 184.1 °C at 760 mmHg and density of 0.851 g/cm³ . These property differences arise from the specific 1,3-disubstitution pattern and can impact evaporation rates during solvent removal and retention times in reversed-phase HPLC.

Physicochemical Properties Synthetic Planning Purification

Molecular Weight Differentiation from C7 Mono-Substituted Piperazine Building Blocks

1-Methyl-3-(propan-2-yl)piperazine (C8H18N2, MW = 142.24 g/mol) possesses a molecular weight approximately 14 g/mol higher than C7 mono-substituted piperazine analogs such as 1-isopropylpiperazine (C7H16N2, MW = 128.22 g/mol) and 2-isopropylpiperazine (C7H16N2, MW = 128.22 g/mol) . This molecular weight difference, corresponding to one methylene (-CH2-) unit, is a direct consequence of the additional methyl substitution on the second nitrogen of the piperazine ring. In lead optimization campaigns, incremental changes in molecular weight influence ligand efficiency metrics, passive membrane permeability, and compliance with medicinal chemistry guidelines such as Lipinski‘s Rule of Five. The presence of two nitrogen substituents also increases the topological polar surface area (TPSA = 15.27 Ų for the target compound) relative to unsubstituted piperazine, while maintaining a logP that supports moderate lipophilicity.

Molecular Design SAR Studies Synthetic Intermediates

Racemic Mixture Availability (CAS 1248907-64-3) Versus Enantiopure (S)-Isomer (CAS 80949-76-4) for Stereochemical SAR Studies

The racemic mixture of 1-methyl-3-(propan-2-yl)piperazine is cataloged under CAS 1248907-64-3 and supplied as an undefined stereoisomeric mixture at the 3-position chiral center [1]. This differs from the enantiopure (3S)-3-isopropyl-1-methylpiperazine, which is separately assigned CAS 80949-76-4 and is available from specialized suppliers (e.g., Hit2Lead BB-4004802, ChemBridge) . The racemic mixture enables initial exploratory SAR screening to assess whether stereochemistry influences biological activity before committing to the higher procurement cost and synthetic investment associated with enantiopure material. LogP values differ between the racemic mixture (0.8127) and the (S)-enantiomer (1.04 as reported by Hit2Lead) [2], suggesting that stereochemistry influences predicted lipophilicity and potentially membrane permeability.

Chirality Stereochemistry Enantioselective Synthesis

Storage Condition Specifications: Sealed, Dry, 2–8°C Versus Ambient Temperature Stability of Analogous Piperazines

Vendor specifications for 3-isopropyl-1-methylpiperazine (CAS 1248907-64-3) from ChemScene mandate storage sealed in dry conditions at 2–8 °C . This contrasts with the more lenient storage recommendations for simpler piperazine derivatives such as 2-isopropylpiperazine, for which no specialized refrigeration is required under vendor guidelines . The recommended cold-chain storage for the target compound may reflect the presence of two alkyl substituents that could potentially render the molecule more susceptible to oxidative degradation or moisture absorption over extended periods. End users must account for this requirement in their procurement and inventory planning to maintain compound integrity.

Stability Storage Compliance Laboratory Logistics

Optimal Research Applications for 1-Methyl-3-(propan-2-yl)piperazine Based on Quantifiable Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration in CNS-Targeted Lead Optimization

The disubstituted piperazine core of 1-methyl-3-(propan-2-yl)piperazine provides a sterically and electronically differentiated scaffold for SAR studies targeting central nervous system (CNS) receptors. The compound‘s predicted logP of 0.55–0.81 and TPSA of 15.27 Ų position it within favorable ranges for blood-brain barrier (BBB) penetration in early-stage lead optimization, while the racemic nature (CAS 1248907-64-3) permits cost-effective initial screening to evaluate whether stereochemistry at the 3-position modulates target engagement . Researchers may employ this building block to generate libraries of amides, sulfonamides, or N-alkylated derivatives for assessment against neurotransmitter receptors or transporters, with the knowledge that the 1,3-disubstitution pattern offers a distinct molecular topology compared to 2-substituted or mono-substituted piperazine analogs.

Synthesis of Piperazine-Containing Pharmaceutical Intermediates Requiring ≥98% Purity

For multi-step synthetic routes where impurities can propagate into downstream intermediates and final compounds, procurement of 1-methyl-3-(propan-2-yl)piperazine at ≥98% purity (e.g., from ChemScene Cat. No. CS-0443176) minimizes the need for pre-synthetic purification. This specification is particularly valuable in the preparation of piperazine-based pharmacophores where the piperazine nitrogen atoms serve as key attachment points for further functionalization—such as in the synthesis of substituted benzamide derivatives or heteroaryl-piperazine conjugates. The availability of this compound with cold-chain storage specifications (2–8 °C) also ensures that degradation during laboratory storage does not compromise synthetic yields over the course of extended research campaigns.

Chiral Chromatography Method Development and Stereochemical Comparison Studies

The racemic mixture (CAS 1248907-64-3) serves as an essential reference standard for developing and validating chiral chromatographic methods (e.g., chiral HPLC or SFC) intended to separate the (3R)- and (3S)-enantiomers . Researchers can use the racemate to establish baseline separation conditions before applying those methods to resolve enantiopure synthetic intermediates. Comparative analysis between the racemic mixture and the commercially available (3S)-enantiomer (CAS 80949-76-4) enables assessment of stereochemical influence on biological activity, solubility, and metabolic stability without the immediate need for asymmetric synthesis.

Computational Chemistry and In Silico Property Prediction Model Validation

The predicted physicochemical parameters of 1-methyl-3-(propan-2-yl)piperazine—including boiling point (180.1 ± 8.0 °C), density (0.858 ± 0.06 g/cm³), logP (0.546–0.8127), and TPSA (15.27 Ų) —make it a suitable compound for validating computational property prediction algorithms. Its disubstituted piperazine framework offers a moderately complex yet computationally tractable structure for benchmarking the accuracy of software such as EPI Suite, ACD/Labs, or ChemAxon against experimental measurements. Discrepancies between predicted and experimentally determined values (when available) can inform model refinement efforts for nitrogen-containing heterocycles commonly encountered in drug discovery pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-3-(propan-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.